9-[2-(Diphenylphosphino)phenyl]-9H-carbazole
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Overview
Description
9-[2-(Diphenylphosphino)phenyl]-9H-carbazole is an organophosphorus compound that features a carbazole ring substituted with a diphenylphosphino group. This compound is known for its unique structural properties, which make it valuable in various chemical applications, particularly in catalysis and organic synthesis .
Mechanism of Action
Mode of Action
It is known that the compound has steric ortho-substituted diphenylphosphine oxide (dppo) groups .
Result of Action
Due to its deep homo energy level, ph phencar-phos also acts as a hole-blocking layer material in tadf-oled devices .
Action Environment
It is known that the compound is air sensitive and should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole typically involves the reaction of 2-bromobenzophenone with diphenylphosphine to form 2-(diphenylphosphino)benzophenone. This intermediate is then reacted with 9H-carbazole in the presence of a base to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
9-[2-(Diphenylphosphino)phenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the carbazole ring.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like halogens or alkylating agents are typically employed.
Coordination: Transition metals like palladium, rhodium, and platinum are used to form complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted carbazole derivatives.
Coordination: Metal-ligand complexes.
Scientific Research Applications
9-[2-(Diphenylphosphino)phenyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Comparison with Similar Compounds
Similar Compounds
Bis[2-(diphenylphosphino)phenyl] ether (DPEphos): Similar in structure but with an ether linkage instead of a carbazole ring.
1,2-Bis(diphenylphosphino)ethane (DPPE): Features a shorter ethane backbone, offering different steric and electronic properties.
4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (Isopropxantphos): Contains a xanthene backbone, providing a different spatial arrangement of the phosphine groups.
Uniqueness
9-[2-(Diphenylphosphino)phenyl]-9H-carbazole is unique due to its combination of a carbazole ring and a diphenylphosphino group. This structure provides a balance of rigidity and flexibility, making it an effective ligand in various catalytic applications. Its ability to stabilize metal centers and influence reaction pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
(2-carbazol-9-ylphenyl)-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h1-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVSMRIBFLAYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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